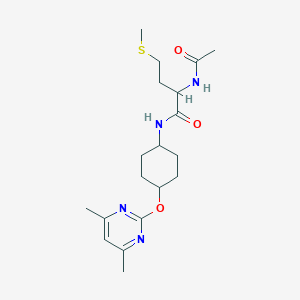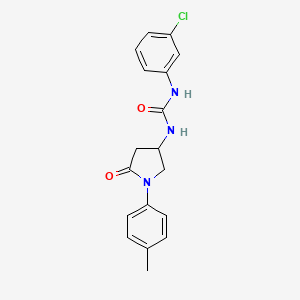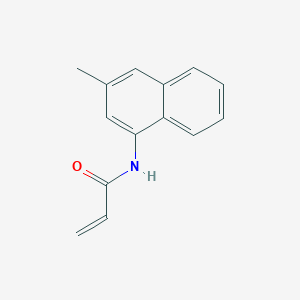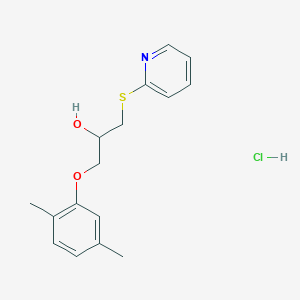![molecular formula C19H18N4O2 B2871552 2-phenethyl-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione CAS No. 941887-43-0](/img/structure/B2871552.png)
2-phenethyl-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Techniques like NMR spectroscopy, IR spectroscopy, and X-ray crystallography could be used to determine the structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its functional groups. For example, the presence of the carbonyl groups could increase its polarity, potentially making it more soluble in polar solvents. The aromatic rings could contribute to its UV/Vis absorption spectrum .Scientific Research Applications
Heterocyclic Synthesis:
The compound is a novel heterocyclic system synthesized from 2-(aroylaminocyanomethylene)imidazolidines. These 7,8-dihydroimidazo[1,2-c][1,3]oxazolo[4,5-e]-[1,2,3]triazines exhibit promising potential for further exploration in drug discovery and materials science . The synthesis involves trifluoroacetic acid treatment followed by diazotation, yielding the desired compounds in moderate yields.
Antioxidant Activity:
While specific studies on F2334-0100 are limited, related imidazole-containing compounds have been evaluated for antioxidant properties. Researchers synthesized derivatives with imidazole moieties and assessed their antioxidant activity using various assays, including hydrogen peroxide scavenging, nitric oxide scavenging, DPPH, and FRAP assays . Investigating F2334-0100’s antioxidant potential could be valuable.
properties
IUPAC Name |
8-phenyl-2-(2-phenylethyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c24-17-18(25)23(12-11-15-7-3-1-4-8-15)20-19-21(13-14-22(17)19)16-9-5-2-6-10-16/h1-10H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKGCLILWOHMFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C(=O)N(N=C2N1C3=CC=CC=C3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide](/img/structure/B2871472.png)
![N-(3-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2871474.png)

![5-{[(4-Methoxyphenyl)methyl]sulfanyl}-1,3,4-thiadiazole-2-thiol](/img/structure/B2871477.png)

![(3-Fluorophenyl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2871481.png)



![[2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2871486.png)



![3-(benzo[d]thiazol-2-yl)-8-((dimethylamino)methyl)-7-hydroxy-6-propyl-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B2871491.png)